N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE
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Overview
Description
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials usually include 4,6-difluoro-1,3-benzothiazole and 2-(dimethylamino)ethylamine. The synthesis may proceed through the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving a substituted aniline and a sulfur source.
Introduction of the Fluorine Atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Dimethylaminoethyl Group: This step involves nucleophilic substitution using 2-(dimethylamino)ethylamine.
Formation of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or imaging agent.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure.
Fluorinated Compounds: Fluorinated benzothiazoles, such as 4-fluoro-2-aminobenzothiazole, exhibit similar properties.
Acetamide Derivatives: Compounds like N-(2-chloroethyl)-N-methylacetamide have comparable functional groups.
Uniqueness
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE is unique due to the combination of its benzothiazole core, fluorine atoms, and phenylsulfanyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylsulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS2.ClH/c1-23(2)8-9-24(17(25)12-26-14-6-4-3-5-7-14)19-22-18-15(21)10-13(20)11-16(18)27-19;/h3-7,10-11H,8-9,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIRPSWTWAFGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CSC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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